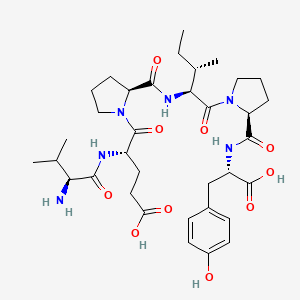

Val-glu-pro-ile-pro-tyr

Description

Significance of Peptides in Biochemical and Biological Systems

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental molecules in a vast array of biochemical and biological processes. nih.gov They serve as crucial signaling molecules, hormones, neurotransmitters, and antimicrobial agents, playing vital roles in cell communication, regulation of enzymatic activity, and immune responses. longdom.org Unlike larger proteins, peptides often consist of 2 to 50 amino acids and can have diverse biological functions determined by their specific amino acid sequence and structure. creative-proteomics.com

In biological systems, peptides act as hormones like insulin (B600854) and glucagon (B607659) that regulate metabolic processes, and as neuropeptides such as oxytocin (B344502) that influence behavior and social bonding. americanpeptidesociety.org They are also integral to the innate immune system as antimicrobial peptides (AMPs), which can combat bacteria, viruses, and fungi. americanpeptidesociety.org The wide range of their biological activities has made peptides a significant area of research for therapeutic and diagnostic applications. longdom.org

Bioactive peptides, which are specific protein fragments that positively influence bodily functions and health, are often encrypted within the amino acid sequences of larger proteins. nih.gov These peptides can be released and activated during gastrointestinal digestion or through enzymatic hydrolysis during food processing. nih.govtaylorfrancis.com The study of these bioactive peptides is a rapidly growing field, with significant potential for the development of functional foods and novel therapeutics. taylorfrancis.com

Identification and Origin of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) in Biological Matrices (e.g., Casein Hydrolysates)

The hexapeptide this compound, abbreviated as VEPIPY, is a bioactive peptide that has been identified in biological matrices, most notably from the hydrolysis of casein, the main protein found in milk. core.ac.ukbibliotekanauki.pl Casein is a well-known source of numerous bioactive peptides that can be liberated through enzymatic digestion. taylorfrancis.comcambridge.org

Specifically, VEPIPY has been isolated from the tryptic hydrolysate of human β-casein. core.ac.uk It corresponds to the f54–59 fragment of human β-casein. core.ac.uk The process of hydrolysis, either naturally occurring during digestion or induced in a laboratory or industrial setting, breaks down the larger casein protein into smaller peptide fragments, including VEPIPY. taylorfrancis.comcambridge.org

The identification of VEPIPY and other bioactive peptides is often achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govtandfonline.com These methods allow for the separation, identification, and sequencing of individual peptides from complex mixtures like casein hydrolysates. nih.govtandfonline.com

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound (VEPIPY) is primarily focused on its immunomodulatory properties and its behavior in different chemical environments. Studies have indicated that VEPIPY possesses immunostimulating activity, specifically by enhancing the phagocytic ability of macrophages. bibliotekanauki.pltandfonline.com This has led to further investigation into its potential as a natural immunomodulatory agent. mdpi.com

Research has also explored the transport and absorption of VEPIPY. For instance, studies using Caco-2 cell monolayers, which mimic the intestinal barrier, have been conducted to understand how this peptide might be absorbed in the gastrointestinal tract. nih.govmdpi.com This line of research is crucial for determining the in vivo efficacy of orally consumed bioactive peptides.

Furthermore, the chemical properties of VEPIPY are a subject of study. Research has investigated the effects of enzymatic cross-linking on VEPIPY, demonstrating that enzymes like laccase can induce its oligomerization. researchgate.net Other studies have examined the gas-phase H/D exchange of VEPIPY to understand its structural properties and the influence of factors like sodium ion adduction. nih.gov Additionally, research has noted specific binding of VEPIPY to human monocytes, suggesting a potential role in modulating the function of these immune cells. sigmaaldrich.com

Data Tables

Table 1: Properties of this compound (VEPIPY)

| Property | Value | Source |

|---|---|---|

| Amino Acid Sequence | This compound | core.ac.uk |

| Abbreviation | VEPIPY | nih.gov |

| Molecular Weight | 716.4 Da | researchgate.net |

| Origin | Human β-casein (f54-59) | core.ac.uk |

| Identified Biological Activity | Immunostimulating | bibliotekanauki.pltandfonline.com |

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOILFFBJUNGRA-NMVUUJPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915315 | |

| Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94773-24-7 | |

| Record name | Valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094773247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Purification Techniques for Val Glu Pro Ile Pro Tyr

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of peptides like Val-Glu-Pro-Ile-Pro-Tyr. 20.210.105 This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. 20.210.105 This approach simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. uniroma1.it

Fmoc/tBu and Boc/Bzl Strategies for this compound Construction

Two primary chemical strategies dominate SPPS: the Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) and the tert-Butoxycarbonyl/Benzyl (B1604629) (Boc/Bzl) approaches. olitecn.griris-biotech.de

The Fmoc/tBu strategy is the most widely used method due to its milder reaction conditions. olitecn.griris-biotech.de In this approach, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile tert-Butyl (tBu) groups. olitecn.gr For the synthesis of this compound, the side chains of Glutamic acid (Glu) and Tyrosine (Tyr) would be protected with tBu-based groups, such as OtBu for Glu and tBu for Tyr. bachem.com The synthesis proceeds by deprotecting the N-terminal Fmoc group with a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. olitecn.gr This cycle is repeated until the full peptide sequence is assembled. The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA). mdpi.com

The Boc/Bzl strategy , while historically significant, is now less common. olitecn.griris-biotech.de It employs the acid-labile Boc group for Nα-amino protection and benzyl (Bzl)-based groups for side-chain protection. iris-biotech.de The repetitive use of acid for Boc deprotection can be harsh on the growing peptide chain. iris-biotech.de The final cleavage from the resin requires a very strong acid, such as hydrofluoric acid (HF), which necessitates specialized equipment. iris-biotech.de A key difference lies in the orthogonality of the protecting groups. The Fmoc/tBu strategy is considered truly orthogonal because the conditions for removing the temporary Nα-protecting group (base) are distinct from those used for final cleavage and side-chain deprotection (acid). olitecn.gr In contrast, the Boc/Bzl strategy relies on differential acid lability, making it quasi-orthogonal. olitecn.gr

| Strategy | Nα-Protection | Side-Chain Protection (for this compound) | Deprotection of Nα-Group | Final Cleavage & Side-Chain Deprotection | Key Features |

| Fmoc/tBu | Fmoc | Glu(OtBu), Tyr(tBu) | Piperidine in DMF | Trifluoroacetic acid (TFA) | Milder conditions, orthogonal protection scheme. olitecn.gr |

| Boc/Bzl | Boc | Glu(OBzl), Tyr(Bzl) | Trifluoroacetic acid (TFA) | Hydrofluoric acid (HF) | Harsher conditions, quasi-orthogonal. olitecn.griris-biotech.de |

Optimization of Coupling Efficiencies and Protecting Group Schemes

The formation of the peptide bond between amino acids is a critical step, and its efficiency can be influenced by several factors, especially in "difficult sequences" that may be prone to aggregation. creative-peptides.comamericanpeptidesociety.org The this compound sequence contains proline residues, which can introduce kinks in the peptide backbone, and bulky, β-branched amino acids like Valine and Isoleucine, which can sterically hinder the coupling reaction.

To maximize coupling efficiency, a variety of coupling reagents are employed. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. jpt.com Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce side reactions like racemization. jpt.com

Phosphonium salts: like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Uronium/Aminium salts: such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), which are known for their high reactivity and are often preferred for challenging couplings. creative-peptides.comjpt.com

Optimization strategies to overcome difficult couplings include:

Double or triple coupling: Repeating the coupling step to ensure complete reaction. americanpeptidesociety.org

Solvent choice: Using mixtures of solvents like DMF with DMSO or NMP can help to disrupt peptide aggregation. creative-peptides.com

Temperature: Increasing the reaction temperature can enhance coupling rates, though it also increases the risk of racemization. americanpeptidesociety.org

Protecting group modifications: For sequences prone to aggregation, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or pseudoprolines can be beneficial. luxembourg-bio.com Pseudoprolines, derived from serine or threonine, can be incorporated as dipeptides to disrupt the formation of secondary structures that hinder synthesis. luxembourg-bio.com

Microwave-Assisted Peptide Synthesis (MAPS) Applications

Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a powerful tool to accelerate SPPS. springernature.com By applying microwave energy, both the deprotection and coupling steps can be significantly shortened, often from minutes or hours to just a few minutes. springernature.comgoogle.com This rapid heating can improve the quality of the synthesized peptide, especially for difficult sequences, by minimizing aggregation and side reactions. springernature.com The synthesis of proline-rich peptides, such as this compound, can particularly benefit from MAPS, as the controlled, rapid heating can help overcome the steric hindrance associated with proline residues. springernature.comacs.org

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and involves the synthesis of peptides entirely in solution. researchgate.net While it allows for the purification of intermediates at each step, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides. researchgate.net For a hexapeptide like this compound, LPPS would involve the stepwise coupling of protected amino acids in a suitable organic solvent. After each coupling reaction, the product would need to be isolated and purified, often through crystallization or chromatography, before proceeding to the next step. ekb.eg The choice between Boc and Fmoc protecting group strategies also applies to LPPS, with similar considerations regarding deprotection conditions and orthogonality. researchgate.net

Segment Condensation Strategies for Oligopeptide Assembly

Segment condensation is an alternative strategy where smaller, pre-synthesized peptide fragments are coupled together to form the final, larger peptide. karger.com This approach can be carried out in either the solid phase or solution phase. For this compound, one could envision synthesizing two tripeptide fragments, such as Val-Glu-Pro and Ile-Pro-Tyr, and then coupling them together. A significant challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activating peptide segment. google.com However, this strategy can be advantageous for the synthesis of very long peptides or proteins and can be facilitated by techniques like native chemical ligation (NCL), which allows for the chemoselective coupling of unprotected peptide segments. nih.gov More recent developments include one-pot multi-segment condensation methods, which aim to improve efficiency by reducing the number of purification steps. rsc.org

Advanced Purification Methodologies for this compound

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from protecting groups. bachem.com Therefore, robust purification methods are essential to obtain high-purity this compound.

The most widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase (typically C18-modified silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used for elution. bachem.com More hydrophilic impurities elute first, followed by the target peptide, and then more hydrophobic impurities. Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized. bachem.com

Other advanced chromatographic techniques that can be employed for peptide purification include:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. americanpeptidesociety.orgmdpi.com This can be useful for removing impurities with different charge characteristics from the target peptide.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates peptides based on their size. americanpeptidesociety.org It is effective for removing aggregates or smaller impurities. americanpeptidesociety.org

Flash Chromatography: A faster, lower-resolution alternative to preparative HPLC that can be used for initial cleanup of the crude peptide, thereby reducing the burden on the final high-resolution HPLC step. biotage.com

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): An advanced continuous chromatography technique that can improve yield and purity in large-scale manufacturing. bachem.com

The choice of purification strategy depends on the scale of the synthesis and the required final purity of the this compound peptide. Often, a combination of these techniques is used to achieve the desired level of purity for research or therapeutic applications. tandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Fractionation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides like this compound. This method separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C8 or C18 silica), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), is used for elution.

The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which causes the peptides to elute from the column in order of increasing hydrophobicity. For this compound, the presence of hydrophobic residues such as Valine, Isoleucine, and Tyrosine, along with the two Proline residues, dictates its retention behavior on the RP-HPLC column.

Key parameters for the successful RP-HPLC purification of this compound include the choice of stationary phase, the composition of the mobile phase, and the gradient of the organic solvent. Trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (around 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent.

Table 1: Example RP-HPLC Parameters for Peptide Purification

| Parameter | Description |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

This table represents typical starting conditions for the purification of a hexapeptide like this compound. The actual gradient and other parameters would be optimized based on the specific impurity profile of the crude peptide.

Size-Exclusion Chromatography (SEC) for Aggregate Removal

During peptide synthesis and subsequent handling, aggregation can occur, leading to the formation of dimers, trimers, and higher-order aggregates. These aggregates are often difficult to separate from the desired monomeric peptide by RP-HPLC alone, as they may have similar retention times. Size-Exclusion Chromatography (SEC) is an effective technique for removing these aggregates based on their hydrodynamic volume.

In SEC, the crude peptide mixture is passed through a column packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like the monomeric this compound, can enter the pores, which increases their path length and causes them to elute later.

This method is typically performed under isocratic conditions, meaning the mobile phase composition remains constant throughout the run. The choice of the mobile phase is critical to prevent interactions between the peptide and the stationary phase, ensuring that separation is solely based on size. Aqueous buffers, sometimes containing a small amount of organic solvent or salt, are commonly used.

Table 2: Typical SEC Conditions for Peptide De-aggregation

| Parameter | Description |

|---|---|

| Column | e.g., Superdex™ Peptide, Sephadex™ G-25 |

| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 or 10-30% Acetic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

The selection of the column and mobile phase depends on the molecular weight of the peptide and its solubility characteristics.

Counter-Ion Exchange Procedures and Analytical Verification

Peptides purified by RP-HPLC are typically obtained as salts of the ion-pairing agent used in the mobile phase, most commonly trifluoroacetate (B77799) (TFA). The trifluoroacetate counter-ion can be undesirable for certain biological assays or further applications. Therefore, a counter-ion exchange step is often necessary to replace it with a more biocompatible ion, such as acetate (B1210297) or chloride.

This exchange can be achieved through various methods, including lyophilization from a solution containing the desired counter-ion (e.g., acetic acid or hydrochloric acid) or by using ion-exchange chromatography.

Following purification and any counter-ion exchange, the final peptide product must be rigorously analyzed to confirm its identity and purity. A combination of analytical techniques is employed for this verification:

Analytical RP-HPLC: Used to determine the purity of the final peptide. A sharp, single peak is indicative of high purity.

Mass Spectrometry (MS): Confirms the molecular weight of the peptide, ensuring the correct sequence has been synthesized. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are common.

Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide, verifying that the correct ratios of each amino acid are present.

Table 3: Analytical Verification Data for this compound

| Analysis | Expected Result | Purpose |

|---|---|---|

| Analytical RP-HPLC | >95% Purity (single peak) | Purity assessment |

| Mass Spectrometry | [M+H]⁺ = 729.4 Da | Identity confirmation |

| Amino Acid Analysis | Val:1, Glu:1, Pro:2, Ile:1, Tyr:1 | Compositional verification |

The expected mass is calculated based on the monoisotopic masses of the constituent amino acids.

Advanced Structural Elucidation and Conformational Analysis of Val Glu Pro Ile Pro Tyr

Experimental Spectroscopic Techniques for Structural Characterization

A combination of spectroscopic methods is employed to determine the detailed structure of Val-Glu-Pro-Ile-Pro-Tyr in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, researchers can gain insights into the peptide's conformation and dynamic properties. mdpi.com

For this compound, a series of NMR experiments, including COSY, TOCSY, and NOESY, are utilized. mdpi.comuzh.ch The COSY and TOCSY spectra help in identifying the amino acid spin systems by revealing through-bond scalar couplings. uzh.chchemrxiv.org The NOESY experiment is particularly crucial as it detects through-space dipolar couplings between protons that are close in proximity, providing information about the peptide's folding and tertiary structure. mdpi.com

The chemical shifts of the amide protons (NH) and alpha-protons (Hα) are sensitive to the local electronic environment and can indicate the presence of secondary structural elements like turns or extended conformations. chemrxiv.orgnih.gov The dispersion of amide proton chemical shifts is a key indicator of a well-defined structure. chemrxiv.org For instance, the presence of proline residues often induces turns in the peptide backbone, which can be identified by characteristic NOE patterns between the Hα of the preceding residue and the Hδ of the proline. chemrxiv.org The cis-trans isomerization of the X-Pro peptide bonds, a common feature in proline-containing peptides, can also be monitored by NMR, as distinct sets of resonances are observed for each isomer. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Peptide Protons

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| Amide (NH) | 7.0 - 9.0 | Backbone conformation, hydrogen bonding |

| Aromatic (Tyr) | 6.5 - 8.0 | Side-chain environment |

| Alpha (Hα) | 3.5 - 5.0 | Secondary structure |

Data based on general peptide NMR principles. uzh.chchemrxiv.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For this compound, the presence of two proline residues suggests a propensity to form turn structures. researchgate.netresearchgate.net A CD spectrum showing a negative band around 200 nm and a weak positive band around 220-230 nm would be indicative of a β-turn or a random coil conformation. jst.go.jp The analysis of the CD spectrum can provide a quantitative estimation of the percentage of each secondary structure type present in the peptide ensemble in solution. nih.gov

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| β-Turn | Varies, but often a negative band ~200-205 nm and a positive band ~220-230 nm |

Data based on established principles of CD spectroscopy. nih.govjst.go.jpjascoinc.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Bond Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and is particularly useful for analyzing the hydrogen bonding patterns and secondary structure of peptides. acs.orgacs.org The amide I band (1600-1700 cm⁻¹) is the most informative region for secondary structure analysis as it primarily arises from the C=O stretching vibrations of the peptide backbone. acs.org The frequency of the amide I band is sensitive to the local hydrogen-bonding environment and the conformation of the peptide chain. acs.org

In the case of this compound, different secondary structural elements will give rise to distinct peaks within the amide I region. For example, β-turns are often associated with components in the 1660-1690 cm⁻¹ range, while extended or β-sheet-like structures show bands around 1620-1640 cm⁻¹. acs.org Deconvolution of the amide I band allows for a quantitative estimation of the different conformational states present. The amide II band (1510-1580 cm⁻¹), which arises from N-H bending and C-N stretching vibrations, can also provide complementary structural information. acs.org

Table 3: Amide I Band Frequencies for Common Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low frequency), 1680 - 1700 (high frequency, antiparallel) |

| β-Turn | 1660 - 1690 |

Data compiled from FTIR spectroscopy principles for peptides. acs.orgacs.orgnih.gov

Mass Spectrometry-Based Approaches for Molecular Integrity and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the amino acid sequence of peptides like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact biomolecules. lcms.cz For this compound, ESI-MS would be used to confirm its molecular weight with high accuracy. The peptide is introduced into the mass spectrometer in solution, and the ESI process generates multiply charged ions. lcms.cz The resulting mass spectrum displays a series of peaks corresponding to these different charge states. Deconvolution of this series of peaks yields the precise molecular weight of the peptide, which can be compared to the theoretical mass calculated from its amino acid sequence (716.8 g/mol ). lcms.czresearchgate.net This confirms the molecular integrity of the synthesized or isolated peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide and protein analysis. rsc.orgresearchgate.net In MALDI-TOF MS, the peptide is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions. researchgate.net The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. pnas.org

For sequence verification of this compound, tandem mass spectrometry (MS/MS) is often coupled with MALDI-TOF. nih.govacs.org In a MALDI-TOF/TOF experiment, the parent ion corresponding to the peptide is isolated and then fragmented by collision-induced dissociation (CID). pnas.org The resulting fragment ions, primarily b- and y-type ions generated from cleavage of the peptide bonds, are then analyzed. The mass differences between consecutive b- or y-ions correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the expected this compound sequence. nih.govacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Valine |

| Glutamic acid |

| Proline |

| Isoleucine |

Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Applicability for High-Resolution Structures

The determination of high-resolution three-dimensional structures is fundamental to understanding the biological function of peptides like this compound. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining such atomic-level insights. However, the application of these methods to a short peptide like this compound presents a unique set of challenges and opportunities.

Challenges in Structural Elucidation of Short Peptides

Short peptides, due to their inherent flexibility and often limited ability to form extensive, well-ordered crystal lattices, can be difficult to analyze using traditional structural biology techniques. The conformational freedom of small peptides can lead to multiple co-existing conformations in solution, which complicates crystallization and can result in poorly diffracting crystals or ambiguous electron density maps. nih.gov

For cryo-EM, a significant hurdle is the small size of the peptide. Single-particle cryo-EM typically requires macromolecules of a certain size (generally above 50 kDa) to allow for accurate particle alignment and high-resolution reconstruction. pnas.orgpnas.orgacs.org The hexapeptide this compound, with a molecular weight of approximately 716.8 Da, is far below this threshold. researchgate.net

X-ray Crystallography Approaches

Despite the challenges, X-ray crystallography remains a powerful tool for elucidating the structure of short peptides. Success often relies on strategies that promote the formation of well-ordered crystals. These can include:

Co-crystallization: A common and effective strategy is to crystallize the peptide in complex with a larger, well-structured binding partner, such as an antibody, enzyme, or receptor. For instance, a truncated version of a related peptide, N-acetyl-Val-Glu-Pro-Ile-CO2H, was successfully analyzed by X-ray crystallography when complexed with porcine pancreatic elastase, revealing details of its binding mode at a resolution of 1.67 Å. nih.gov This approach not only facilitates crystallization but also provides a snapshot of the biologically relevant conformation of the peptide.

Peptide Modification: The addition of bulky, rigidifying groups or the use of non-natural amino acids can encourage specific packing arrangements and improve crystal quality. nih.govresearchgate.net

Microcrystal Electron Diffraction (MicroED): This emerging technique, which is a form of cryo-EM, can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction experiments. nih.govyoutube.com This method has been successfully applied to determine the structures of various small molecules and peptides. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Strategies

While direct single-particle cryo-EM of this compound is not currently feasible due to its small size, several innovative strategies have been developed to overcome this limitation:

Complex Formation: Similar to co-crystallization for X-ray crystallography, forming a complex between the peptide and a larger protein partner can make the entire assembly amenable to cryo-EM analysis. This approach was used to determine the structure of a glucagon (B607659) receptor in complex with a dual-agonist peptide. nih.gov

The choice between X-ray crystallography and cryo-EM would depend on the specific research question and the feasibility of obtaining suitable crystals or forming a stable complex for cryo-EM.

Data Tables

The following tables summarize the applicability and potential outcomes of these structural techniques for a short peptide like this compound.

Table 1: Comparison of Structural Biology Techniques for Short Peptides

| Technique | Applicability to this compound | Key Challenges | Potential Solutions | Expected Resolution |

| X-ray Crystallography | Feasible, likely requiring co-crystallization | High flexibility, difficulty in forming well-ordered crystals | Co-crystallization with a target protein, peptide modification | High (sub-2 Å) if well-diffracting crystals are obtained nih.gov |

| Single-Particle Cryo-EM | Not directly applicable | Small size prevents accurate particle alignment | Binding to a large protein or scaffold pnas.orgpnas.org | High (sub-4 Å) for the complex pnas.orgnih.gov |

| Microcrystal Electron Diffraction (MicroED) | Potentially applicable | Requires formation of nanocrystals | Screening of various crystallization conditions | High (atomic resolution) nih.govyoutube.com |

Table 2: Potential Research Findings from Structural Studies

| Structural Technique | Potential Conformational Insights |

| X-ray Crystallography (of a complex) | Biologically active conformation of the peptide when bound to its target, detailed intermolecular interactions (hydrogen bonds, hydrophobic contacts), solvent structure at the interface. nih.gov |

| Cryo-EM (of a complex) | Overall architecture of the peptide-protein complex, identification of the binding site, conformational changes in the target protein upon peptide binding. nih.gov |

| MicroED (of the peptide) | Intrinsic conformational preferences of the peptide, secondary structure elements (e.g., β-turns induced by proline), intermolecular packing in the crystal lattice. nih.gov |

Investigation of Biological Activity and Mechanistic Insights in Vitro and Non Human in Vivo Models of Val Glu Pro Ile Pro Tyr

Screening and Bioassay Methodologies for Peptide Functionality

The functional properties of peptides like Val-Glu-Pro-Ile-Pro-Tyr are typically assessed using a variety of screening and bioassay methodologies. These techniques are essential for measuring the pharmacological or enzymatic activity of peptides. nih.govsb-peptide.com

A common strategy involves bioassay-guided fractionation, where a complex mixture, such as a protein hydrolysate, is separated into fractions. mdpi.com Each fraction is then tested for a specific biological activity. Methods like ultrafiltration are used to separate peptides based on molecular weight, followed by chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) for further purification. mdpi.comrsc.org The fractions exhibiting the highest activity are then selected for peptide sequencing using methods like tandem mass spectrometry (MS/MS) to identify the specific active peptide. mdpi.com

For this compound, specific bioassays are employed to evaluate its immunomodulatory and other potential activities. These include:

Cell-based potency assays: These are crucial when a peptide may have multiple functional domains. formulationbio.com Examples include cell proliferation assays, which were used to test the effect of this compound on macrophage RAW 264.7 cells. tandfonline.comtandfonline.com

Enzyme activity assays: These determine the effect of a peptide on specific enzymes. formulationbio.com For instance, the inhibitory effect of peptides on prolyl endopeptidase is measured using chromogenic or fluorogenic substrates. rsc.orgmostwiedzy.pl

Receptor binding assays: Radioreceptor assays, using a radiolabeled version of the peptide (e.g., [3H]VEPIPY), are used to identify and characterize specific binding sites on target cells. nih.govnih.gov

Immunomodulatory Properties: Specific Focus on Macrophage Phagocytosis Stimulation

A significant biological activity attributed to this compound is its ability to modulate the immune system, particularly by stimulating macrophage phagocytosis. plos.orgbibliotekanauki.pl This peptide has been identified as an immunostimulating agent derived from human casein. researchgate.nettandfonline.com

Studies have shown that this compound significantly enhances the phagocytic activity of both human and murine macrophages. bibliotekanauki.plnih.gov For example, it was reported to stimulate the phagocytosis of opsonized sheep red cells by murine peritoneal macrophages in vitro. plos.orgresearchgate.net This enhanced phagocytic capability contributes to the host's defense against pathogens. In non-human in vivo models, this peptide enhanced the resistance of mice to infection with Klebsiella pneumoniae. plos.orgresearchgate.net Further research demonstrated that the peptide could increase the clearance of Mycobacterium bovis BCG from the THP-1 human macrophage cell line in a dose-dependent manner. plos.org

The table below summarizes findings on the effect of this compound on the clearance of M. bovis BCG from THP-1 cells.

| Treatment | Concentration | Time (hours) | % Increase in Clearance Compared to Control |

| This compound | 10 µM | 24 | 17.13% |

| This compound | 20 µM | 24 | 29.56% |

| This compound | 10 µM | 48 | 8.75% |

| This compound | 20 µM | 48 | 18.93% |

| Lipopolysaccharide (LPS) | 1 µg/ml | 24 | 40.53% |

| Lipopolysaccharide (LPS) | 1 µg/ml | 48 | 41.22% |

| Data sourced from Thakur et al. (2012) plos.org |

Elucidation of Molecular Mechanisms of Action

To understand how this compound exerts its biological effects, researchers have investigated its molecular interactions, including receptor binding, enzyme modulation, and impact on intracellular signaling.

Receptor Binding and Ligand-Target Interaction Dynamics

The immunostimulatory activity of this compound is linked to its ability to bind to specific receptors on immune cells. nih.gov Studies using a radiolabeled form of the peptide, [3H]VEPIPY, have demonstrated specific binding to human monocytes. nih.gov This binding is distinct from that of other immunostimulating peptides, such as Gly-Leu-Phe, which binds to both polymorphonuclear leukocytes (PMNL) and monocytes. nih.gov

The binding of [3H]VEPIPY to monocyte membranes is saturable. nih.gov Scatchard analysis of this interaction revealed a single class of binding sites with the following characteristics:

Dissociation constant (Kd): 3.7 ± 0.3 nM

Maximum binding capacity (Bm): 150 ± 6 fmol/mg protein

This specific, high-affinity binding to monocytes suggests a receptor-mediated mechanism for its immunostimulatory effects. nih.gov

Enzyme Modulation and Inhibition Kinetics (e.g., Prolyl Endopeptidase)

Peptides containing proline residues are often investigated for their potential to inhibit prolyl endopeptidase (PEP), also known as prolyl oligopeptidase. mostwiedzy.ploup.com PEP is a serine protease that cleaves peptides at the carboxyl side of internal proline residues and is implicated in various physiological processes. rsc.orgtandfonline.com

While research has identified several peptide inhibitors of PEP from sources like wine and other casein fragments, direct kinetic data on the inhibition of PEP by this compound specifically is not extensively detailed in the provided search results. oup.comtandfonline.comnih.gov However, studies on synthetic peptide fragments of human β-casein found that potent PEP inhibitory activity was located in the region of amino acid residues 49-59. oup.comnih.gov For instance, the peptide Ile-Tyr-Pro-Phe-Val-Glu-Pro-Ile showed strong PEP inhibition with an IC50 value of 8 μM. oup.comnih.gov This suggests that peptides from this region of β-casein, including this compound, have the potential to act as PEP inhibitors. The mode of inhibition for similar peptides has often been found to be competitive. rsc.org

Intracellular Signaling Pathway Interrogation

Upon binding to its target receptor, this compound can trigger intracellular signaling pathways that lead to a cellular response. chemimpex.com One key finding is the peptide's effect on the expression of Basic Transcription Factor 3 (BTF3). plos.org In studies using the THP-1 cell line, treatment with this compound led to the downregulation of BTF3a, an isoform of BTF3. plos.orgresearchgate.net This was identified as a novel molecular target for the hexapeptide. plos.org

It has been proposed that the downregulation of BTF3a may enhance apoptosis mediated by M. bovis BCG, resulting in increased clearance of the bacteria from macrophages. plos.org Interestingly, the peptide's mechanism for clearing M. bovis BCG did not appear to involve significant alterations in the release of key signaling molecules like nitric oxide or other pro-inflammatory cytokines and chemokines. plos.org This points towards a more specific signaling pathway modulation rather than a broad inflammatory response.

In Vitro Cellular Models for Mechanistic Investigations (e.g., cell culture assays)

In vitro cellular models are indispensable for dissecting the biological activities and mechanisms of peptides like this compound. Cell culture assays provide a controlled environment to study cellular responses without the complexities of a whole organism. nih.gov

The following cell lines have been instrumental in investigating this peptide:

Murine Peritoneal Macrophages: These primary cells have been used to demonstrate the peptide's ability to stimulate phagocytosis of opsonized sheep red blood cells. plos.orgresearchgate.net

Human Monocytes and Polymorphonuclear Leukocytes (PMNL): Isolated from human blood, these cells were used in receptor binding assays to show that this compound specifically binds to monocytes. nih.gov

THP-1 Cell Line: This human monocytic cell line is a widely used model for studying macrophage function. plos.org It can be differentiated into macrophage-like cells and has been used to show that the peptide increases the clearance of M. bovis BCG and downregulates the expression of BTF3. plos.orgresearchgate.net

HL-60 Cell Line: This human promyelocytic leukemia cell line can be differentiated into either granulocyte-like or macrophage-like cells. nih.gov It was used to corroborate findings on the specific binding of this compound to monocytic cells. nih.gov

Macrophage RAW 264.7 Cells: This murine macrophage cell line has been used in proliferation assays to evaluate the immunomodulatory activity of peptides. tandfonline.comtandfonline.com

Non-Human In Vivo Models for Mechanistic Exploration (e.g., mouse macrophages, chicken embryo models)

The biological activity and underlying mechanisms of the hexapeptide this compound have been investigated in non-human in vivo models, with a predominant focus on mouse macrophage-based assays. These studies have provided crucial insights into the immunostimulatory properties of this peptide, which originates from the enzymatic digestion of human β-casein. bibliotekanauki.pldairy-journal.orgcore.ac.uk

Research has consistently shown that this compound possesses significant stimulating effects on the phagocytic activity of mouse macrophages. bibliotekanauki.pl In these studies, the peptide was found to enhance the ability of resident peritoneal macrophages from mice to engulf foreign particles, using opsonized sheep red blood cells as a target. dairy-journal.org This immunostimulatory action is not limited to cellular functions, as the peptide has also demonstrated a protective role in a mouse model of bacterial infection. Intravenous administration of this compound was reported to increase the resistance of mice to infection with the pathogen Klebsiella pneumoniae. dairy-journal.org

The primary target for the immunostimulatory activity of this hexapeptide appears to be the macrophages themselves. dairy-journal.org It is noteworthy that while the peptide stimulated phagocytosis, it did not exert a similar stimulatory effect on the secretion of hemolytic antibodies by spleen cells. dairy-journal.org This suggests a degree of specificity in its mechanism of action, targeting the cellular rather than the humoral aspect of the immune response in this model. The interaction of this compound with immune cells has been further elucidated by the identification of specific binding sites for the peptide on human monocytes, which are the precursors to macrophages. nih.gov

A summary of the key research findings from non-human in vivo models is presented in the interactive data table below.

Interactive Data Table: In Vivo Studies on this compound

| Model System | Key Research Focus | Observed Effect of this compound | Reference |

| Mouse Peritoneal Macrophages | Phagocytic Activity | Significant stimulation of phagocytosis of opsonized sheep red blood cells. | bibliotekanauki.pldairy-journal.org |

| Mice (in vivo) | Host Protection | Enhanced resistance against Klebsiella pneumoniae infection. | dairy-journal.org |

| Human Monocytes | Receptor Binding | Specific binding to monocytes, the precursors of macrophages. | nih.gov |

Despite the use of mouse models, a thorough review of the scientific literature did not yield any studies utilizing chicken embryo models for the mechanistic exploration of the peptide this compound.

Computational and Theoretical Studies on Val Glu Pro Ile Pro Tyr

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational studies on peptides like Val-Glu-Pro-Ile-Pro-Tyr, offering detailed insights into their dynamic behavior in a solution, which is crucial for their biological function. fu-berlin.deacs.org These simulations model the peptide at an atomic level, tracking the movements of atoms over time by solving Newton's equations of motion. fu-berlin.de This allows for the exploration of the peptide's conformational landscape—the full range of three-dimensional shapes it can adopt.

Molecular Docking and Binding Affinity Prediction for Interacting Molecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.comnih.gov For this compound, docking simulations are primarily used to investigate its interaction with target proteins, such as ACE. These simulations place the peptide into the binding site of the target and score the different poses based on factors like electrostatic and van der Waals interactions. nih.govcsic.es

The goal is to identify the most likely binding mode and to estimate the binding affinity, which is the strength of the interaction. nih.govbiorxiv.org A high binding affinity is often correlated with potent biological activity. Docking studies have been instrumental in understanding how ACE-inhibitory peptides work, revealing that they often interact with key residues in the enzyme's active site and coordinate with the essential Zn(II) ion. csic.esmdpi.com The results can show that specific amino acids, particularly those at the C-terminus, play a crucial role in anchoring the peptide to the active site. frontiersin.org

Following initial docking, the resulting peptide-protein complexes can be further refined and their stability assessed using MD simulations. csic.es The combination of docking and MD provides a more dynamic and accurate picture of the binding event. The binding affinity can be predicted using various scoring functions and more advanced methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, which provide a more quantitative prediction of the binding free energy.

Table 1: Key Computational Parameters in Peptide-Protein Interaction Studies

| Parameter | Description | Application to this compound |

|---|---|---|

| Docking Score | A numerical value that ranks the fitness of a particular binding pose of the peptide within the target's active site. | Predicts the most stable binding orientation of the peptide with its target, such as ACE. |

| Binding Affinity (Kd, Ki, IC50) | Quantitative measure of the binding strength between the peptide and its target. Lower values indicate stronger binding. | Estimates the potential inhibitory potency of the peptide. biorxiv.org |

| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms (O, N), crucial for stabilizing the complex. | Identifies key interactions that stabilize the peptide in the binding pocket of its target. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar residues, which are a major driving force for binding. | Highlights the role of hydrophobic residues like Val, Ile, and Pro in the binding process. |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the backbones of superimposed protein or peptide structures. | Assesses the stability of the peptide-protein complex during MD simulations. mdpi.com |

In Silico Prediction of Bioactivity and Functional Attributes

In silico methods offer a rapid and cost-effective way to predict the potential biological activities of peptides like this compound based on their amino acid sequence and physicochemical properties. bohrium.comnih.gov Numerous online tools and databases, such as BIOPEP-UWM, are used to screen peptide sequences for a wide range of potential bioactivities, including antihypertensive, antioxidant, antimicrobial, and immunomodulatory effects. trjfas.orgkuleuven.be

These predictive tools often rely on the principle of Quantitative Structure-Activity Relationships (QSAR), which correlates the chemical structure of a molecule with its biological activity. frontiersin.org For peptides, this involves using descriptors based on the amino acid composition and sequence to build predictive models. biorxiv.org For instance, the presence of specific C-terminal amino acids, such as those with aromatic or branched-chain side groups (like Tyrosine and Valine/Isoleucine in this compound), has been associated with ACE-inhibitory activity. frontiersin.org The presence of Proline is also often noted in ACE-inhibitory peptides. tandfonline.com

PeptideRanker is another commonly used tool that scores peptides based on their likelihood of being bioactive. nih.gov These predictions help to prioritize peptides for further experimental testing and can provide initial hypotheses about their mechanism of action. bohrium.comnih.gov

Machine Learning (ML) and Artificial Intelligence (AI) Applications in Peptide Design and Structural Prediction

For a peptide like this compound, ML models can be trained on large databases of known bioactive peptides to predict its potential activities with higher accuracy than traditional QSAR models. nih.govnih.gov These models can learn complex relationships between sequence, structure, and function. frontiersin.org

Table 2: Applications of AI/ML in Peptide Research

| Application | Description | Relevance to this compound |

|---|---|---|

| Bioactivity Prediction | ML models trained on known bioactive peptides predict the function of new sequences. frontiersin.org | Can predict if the peptide is likely to be an ACE inhibitor, antioxidant, etc., with high accuracy. |

| Structure Prediction | Deep learning models predict the 3D structure or conformational ensemble of a peptide. researchgate.netcreative-peptides.com | Can generate a probable 3D structure, which is essential for docking and MD simulations. |

| De Novo Design | Generative AI models create entirely new peptide sequences with desired properties. | Could be used to design analogs of this compound with enhanced activity or stability. |

| Property Optimization | AI algorithms suggest modifications to an existing peptide to improve specific attributes like binding affinity or solubility. creative-peptides.com | Can guide the rational design of more potent versions of the peptide. |

Analytical Methodologies for Characterization and Quantification of Val Glu Pro Ile Pro Tyr

Purity Assessment Techniques

The assessment of peptide purity is a critical step to ensure that the sample is free from contaminants, such as by-products from synthesis, truncated or deletion sequences, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for evaluating the purity of Val-Glu-Pro-Ile-Pro-Tyr. These methods separate the target peptide from impurities based on their physicochemical properties as they interact with a stationary phase (the column) and a mobile phase (the solvent).

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this technique, a non-polar stationary phase, typically a C18 or C8 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds are retained longer on the column.

UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and can operate at higher pressures than traditional HPLC systems. lcms.czresearchgate.net This results in significantly improved resolution, faster analysis times, and increased sensitivity. researchgate.net For this compound, a gradient elution is typically employed, where the concentration of the organic solvent in the mobile phase is gradually increased over time. This allows for the effective separation of the main peptide peak from any closely eluting impurities. The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength, commonly 214 nm or 280 nm, where the peptide bond and aromatic residues (like tyrosine) absorb light, respectively.

Table 1: Typical RP-HPLC/UPLC Parameters for this compound Purity Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size | Provides the non-polar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Acidic aqueous phase to protonate the peptide and act as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the peptide from the column. |

| Gradient | Linear gradient from low %B to high %B over 15-60 minutes | Ensures separation of compounds with varying hydrophobicities. |

| Flow Rate | 0.2-1.0 mL/min (UPLC) or 0.5-2.0 mL/min (HPLC) | Controls the speed of the mobile phase through the column. |

| Column Temperature | 25-60 °C | Affects the viscosity of the mobile phase and can influence separation. |

| Detection | UV at 214 nm and/or 280 nm | Measures the absorbance of the eluting compounds for quantification. |

Identity Confirmation Methods

Once the purity of the peptide has been established, its identity must be unequivocally confirmed. This involves verifying its molecular weight and amino acid sequence.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the definitive identification of peptides. rockefeller.edu For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques. osu.edu

The initial step in MS analysis is to determine the accurate molecular weight of the peptide. researchgate.net The experimentally measured mass is then compared to the theoretical (calculated) mass of this compound (C₃₅H₅₂N₆O₉, molecular weight: 716.8 g/mol ). researchgate.net A close correlation between the measured and theoretical mass provides strong evidence for the peptide's identity.

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. eastport.cz In this technique, the parent ion (the protonated peptide) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide bonds at predictable locations, generating a series of fragment ions (b- and y-ions). The resulting fragmentation pattern, or mass spectrum, provides a "fingerprint" of the peptide's sequence. By analyzing the mass differences between the fragment ions, the sequence of amino acids can be deduced and compared to the expected sequence of this compound. The presence of proline in the sequence can lead to preferential cleavage at the N-terminal side of the proline residue, a phenomenon that can be a characteristic feature in the MS/MS spectrum. osu.edu

Amino Acid Compositional Analysis (AAA) for Stoichiometry Verification

Amino Acid Analysis (AAA) is a classic biochemical technique used to determine the relative abundance of each amino acid in a peptide. The peptide is first hydrolyzed into its constituent amino acids, typically by heating in 6N hydrochloric acid. oup.com The resulting amino acid mixture is then separated, identified, and quantified.

Modern AAA methods often involve pre-column derivatization of the amino acids with a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), followed by separation using RP-HPLC with UV or fluorescence detection. missouri.edulcms.cz The results of the analysis should show the presence of Valine, Glutamic acid, Proline, Isoleucine, and Tyrosine in the correct stoichiometric ratio (1:1:2:1:1 for this compound). This method confirms that the correct amino acids are present in the expected proportions.

Edman Degradation for N-terminal Sequence Verification

Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide. biotecharticles.comlibretexts.org The peptide is reacted with phenyl isothiocyanate (PITC), which selectively labels the N-terminal amino acid. libretexts.org Subsequent treatment with a mild acid cleaves this labeled amino acid as a phenylthiohydantoin (PTH) derivative, which can then be identified by chromatography. oup.com The cycle is repeated to determine the sequence of the subsequent amino acids. For this compound, Edman degradation would sequentially identify Valine, then Glutamic acid, Proline, Isoleucine, Proline, and finally Tyrosine, thus confirming the N-terminal sequence of the peptide. tandfonline.com This technique is particularly useful for unequivocally establishing the order of the amino acids.

Quantification of Peptide Content

Accurate quantification of the peptide content is essential for its use in research and other applications. This goes beyond purity analysis, as a highly pure peptide sample may still contain counter-ions (like trifluoroacetate (B77799) from HPLC purification) and water, which contribute to the total mass.

The most common method for determining the net peptide content is through quantitative Amino Acid Analysis (qAAA). A known weight of the peptide sample is hydrolyzed, and the amount of one or more stable amino acids within the sequence is precisely measured against a known standard. For this compound, stable and easily quantifiable amino acids like Isoleucine or Tyrosine could be used for this purpose. The total peptide content is then calculated based on the measured amount of the specific amino acid and the known stoichiometry of the peptide.

Alternatively, UV spectrophotometry can be used for a more rapid, albeit less precise, estimation of peptide concentration. This method relies on the absorbance of the tyrosine residue at 280 nm. However, this approach is highly dependent on the correct folding and environment of the tyrosine and can be influenced by other absorbing species in the solution.

Table 2: Summary of Analytical Methodologies and Their Primary Purpose

| Methodology | Primary Purpose | Information Obtained |

| HPLC/UPLC | Purity Assessment | Percentage purity of the peptide. |

| Mass Spectrometry (MS) | Identity Confirmation | Accurate molecular weight. |

| Tandem MS (MS/MS) | Identity Confirmation | Amino acid sequence verification through fragmentation patterns. |

| Amino Acid Analysis (AAA) | Identity & Quantity | Stoichiometric ratio of amino acids and net peptide content. |

| Edman Degradation | Identity Confirmation | N-terminal amino acid sequence. |

Net Peptide Content (NPC) Determination

The Net Peptide Content (NPC) is a critical parameter in the characterization and quantification of synthetic peptides such as this compound. It represents the percentage of the peptide material relative to the total weight of the lyophilized powder. innovagen.comproteogenix.science This powder typically includes not only the target peptide but also non-peptide components like counterions (e.g., trifluoroacetate from HPLC purification), residual solvents, and adsorbed water. ambiopharm.comproimmune.com Consequently, the net amount of peptide is generally less than the gross weight of the powder, often falling within a range of 60-90%. innovagen.comambiopharm.com

It is crucial to distinguish Net Peptide Content from peptide purity. Purity, typically determined by High-Performance Liquid Chromatography (HPLC), defines the percentage of the correct target peptide sequence compared to other peptide-related impurities (e.g., truncated or deletion sequences). proteogenix.scienceproimmune.com In contrast, NPC quantifies the fraction of all peptide material against non-peptidic substances. elementar.com To ascertain the precise amount of the active this compound peptide in a given sample, both the NPC and the peptide purity values must be considered. proteogenix.science The two most widely employed analytical methodologies for determining NPC are Amino Acid Analysis (AAA) and Elemental Analysis. innovagen.com

Detailed Research Findings

Amino Acid Analysis (AAA)

Amino Acid Analysis is a standard method for determining NPC. proteogenix.science The fundamental principle involves the complete hydrolysis of the peptide into its individual constituent amino acids. These liberated amino acids are then separated, identified, and quantified, typically using chromatographic techniques like HPLC or Gas Chromatography (GC), often after a derivatization step to enhance detection. proteogenix.sciencesemanticscholar.org The total mass of the quantified amino acids allows for the calculation of the peptide content in the original sample.

The process for a peptide like this compound would involve:

Hydrolysis: The peptide is subjected to acid hydrolysis (e.g., using 6N HCl) to break all peptide bonds. elementar.com This process must be carefully controlled, as some amino acids can degrade under harsh hydrolysis conditions. rsc.org During acid hydrolysis, glutamine (Gln) is converted to glutamic acid (Glu), and asparagine (Asn) is converted to aspartic acid (Asp). genscript.com

Derivatization: The free amino acids are often derivatized to make them detectable by UV or fluorescence detectors used in HPLC. proteogenix.science

Chromatographic Quantification: The derivatized amino acids are separated and quantified by HPLC. proteogenix.science The molar amount of stable amino acids is measured, and from their known ratios in the this compound sequence, the total amount of peptide is calculated. genscript.com

While AAA only requires a minimal amount of the peptide sample, its accuracy can be lower than that of other methods like elemental analysis. innovagen.com

Below is a representative data table illustrating the results from an Amino Acid Analysis for this compound.

| Amino Acid | Theoretical Molar Ratio | Measured Concentration (µmol/mg) | Calculated Molar Ratio |

|---|---|---|---|

| Valine (Val) | 1 | 1.05 | 1.01 |

| Glutamic Acid (Glu) | 1 | 1.03 | 0.99 |

| Proline (Pro) | 2 | 2.10 | 2.02 |

| Isoleucine (Ile) | 1 | 1.04 | 1.00 |

| Tyrosine (Tyr) | 1 | 0.98 | 0.94 |

This table presents hypothetical but realistic data for the amino acid analysis of this compound, illustrating the comparison between theoretical and experimentally determined molar ratios of its constituent amino acids.

Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is considered a highly accurate method for determining Net Peptide Content. innovagen.comelementar.com The methodology is based on the principle that within a purified, lyophilized peptide sample, the peptide itself is the sole source of nitrogen. elementar.comambiopharm.com By precisely measuring the absolute nitrogen content of the sample, the amount of peptide can be calculated based on the known nitrogen content of the this compound sequence.

The molecular formula for this compound (C₃₅H₅₂N₆O₁₀) reveals the theoretical percentage of nitrogen in the pure peptide. The measured nitrogen percentage from the lyophilized powder is then used to calculate the NPC. This method is highly regarded for its accuracy and precision and is compliant with pharmacopeial standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). elementar.com A key advantage is its robustness, though it typically requires milligrams of the peptide sample, which is more than what is needed for AAA. innovagen.com

The following table summarizes and compares the key features of Amino Acid Analysis and Elemental Analysis for NPC determination.

| Parameter | Amino Acid Analysis (AAA) | Elemental Analysis (CHN) |

|---|---|---|

| Principle | Quantification of individual amino acids after peptide hydrolysis. proteogenix.science | Quantification of total nitrogen content. elementar.com |

| Sample Requirement | Low (microgram range). innovagen.com | Higher (milligram range). innovagen.com |

| Accuracy | Considered less accurate due to potential amino acid degradation. innovagen.com | Considered highly accurate and precise. innovagen.comelementar.com |

| Throughput | Can be time-consuming due to hydrolysis and derivatization steps. rsc.org | Can be fully automated with rapid analysis times (e.g., minutes per sample). elementar.com |

| Additional Information | Confirms amino acid composition and ratio. genscript.com | Provides elemental composition (C, H, N). elementar.com |

Stability and Degradation Pathway Analysis of Val Glu Pro Ile Pro Tyr

Chemical Degradation Pathways of Peptides

The stability of a peptide is largely dictated by its amino acid sequence and the environmental conditions it is exposed to, such as pH, temperature, and the presence of oxidative species. The sequence Val-Glu-Pro-Ile-Pro-Tyr contains several residues that influence its degradation profile.

Hydrolysis (e.g., Peptide Bond Cleavage, Side-Chain Hydrolysis)

Hydrolysis is a primary chemical degradation pathway for peptides, resulting in the cleavage of the peptide backbone. This reaction involves the addition of a water molecule across the amide bond and is significantly influenced by pH and temperature. khanacademy.org The rate of hydrolysis can vary substantially depending on the specific amino acid residues flanking the peptide bond.

The presence of two proline residues in the this compound sequence is a key factor for its hydrolytic stability. The X-Pro peptide bond, where X is any amino acid, is known to be significantly more resistant to acid-catalyzed hydrolysis than other peptide bonds. physiology.orgpnas.org This resistance is attributed to the unique cyclic structure of proline, which imparts steric hindrance and reduces the flexibility of the peptide backbone, making the carbonyl carbon less accessible to nucleophilic attack by water. Consequently, the Glu-Pro and Ile-Pro bonds within this hexapeptide are expected to be relatively stable against non-enzymatic hydrolysis.

Peptide bonds involving amino acids with bulky side chains, such as Isoleucine (Ile) and Valine (Val), can also exhibit slower hydrolysis rates due to steric hindrance. rsc.org However, certain sequences can be more labile. For instance, peptide bonds adjacent to aspartic acid are particularly susceptible to cleavage, though this peptide contains glutamic acid instead.

Side-chain hydrolysis is less common but can occur. The γ-carboxyl group of the glutamic acid (Glu) side chain is stable under most conditions but could potentially participate in intramolecular reactions under extreme pH or temperature. The phenolic hydroxyl group of tyrosine (Tyr) is generally stable against hydrolysis.

Table 1: Relative Susceptibility of Peptide Bonds in this compound to Hydrolysis

| Peptide Bond | Preceding Residue | Following Residue | Expected Relative Hydrolysis Rate | Rationale |

|---|---|---|---|---|

| Val-Glu | Valine | Glutamic Acid | Moderate | Standard peptide bond. |

| Glu-Pro | Glutamic Acid | Proline | Low | X-Pro bonds are resistant to hydrolysis. physiology.orgpnas.org |

| Pro-Ile | Proline | Isoleucine | Moderate-Low | Proline's rigid structure provides some stability. |

| Ile-Pro | Isoleucine | Proline | Low | X-Pro bonds are resistant to hydrolysis. physiology.orgpnas.org |

| Pro-Tyr | Proline | Tyrosine | Moderate-Low | Proline's rigid structure provides some stability. |

Oxidation of Susceptible Amino Acid Residues (e.g., Tyr)

Oxidation is a significant degradation pathway for peptides containing susceptible amino acid residues, particularly in the presence of reactive oxygen species (ROS), metal ions, or exposure to light. sigmaaldrich.com In the sequence this compound, the tyrosine residue is the most susceptible to oxidation. The electron-rich phenolic side chain of tyrosine can be oxidized by various mechanisms. researchgate.netrsc.org

Key oxidation reactions for tyrosine include:

Hydroxylation: The aromatic ring of tyrosine can be hydroxylated, most commonly forming 3,4-dihydroxyphenylalanine (DOPA). acs.org

Cross-linking: Tyrosine radicals can react with each other to form a covalent dimer, dityrosine (B1219331). This cross-linking can occur intramolecularly or intermolecularly and is often mediated by enzymes or UV light. researchgate.netnih.gov

Other Oxidation Products: Further oxidation can lead to the formation of quinones and other degradation products, which may be colored. bohrium.com

The specific oxidation pathway and resulting products can be dependent on the concentration of oxygen. researchgate.netbohrium.com For example, melanin (B1238610) formation pathways may dominate under oxygen-rich conditions, while fluorescent compounds like dityrosine may be favored in hypoxic environments. bohrium.com

Table 2: Potential Oxidation Products of the Tyrosine Residue

| Reactant | Product | Chemical Change | Consequence |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 3,4-DOPA-peptide | Addition of a hydroxyl group to the aromatic ring. | Altered polarity and potential for further reactions. |

| Tyrosine Radical | Dityrosine-linked peptide | Covalent bond formation between two tyrosine side chains. | Dimerization/aggregation of the peptide. nih.govresearchgate.net |

| Peroxidase/H₂O₂ | Tyrosine Radical | One-electron oxidation of the phenol (B47542) group. | Intermediate leading to dityrosine or other products. nih.gov |

| Oxygen/UV Light | Various quinones, etc. | Ring opening, further oxidation. | Loss of native structure and function. |

Racemization and Epimerization

Racemization is the conversion of a pure L- or D-amino acid into a mixture of both D- and L-enantiomers, which can occur under harsh conditions like high temperature or extreme pH (especially alkaline). sigmaaldrich.comnih.gov Epimerization is a similar process that occurs in amino acids with more than one chiral center, such as isoleucine, where the configuration at one center is inverted. cdnsciencepub.comacs.orgnih.gov

All amino acids in this compound are chiral and thus susceptible to racemization at their α-carbon. The rate of this process is generally slow under physiological conditions but can be a concern during chemical synthesis or long-term storage under non-ideal conditions. nih.govpeptide.com

Isoleucine (Ile): Contains two chiral centers. Epimerization at the α-carbon would convert L-Isoleucine to D-Isoleucine.

Proline (Pro): Racemization of proline is known to occur and can be influenced by adjacent residues. cdnsciencepub.com

Val, Glu, Tyr: These residues can also undergo racemization from their natural L-form to the D-form.

The presence of D-amino acids can significantly alter the peptide's three-dimensional structure and its biological activity. acs.org

Diketopiperazine and Pyroglutamic Acid Formation at N-terminus

N-terminal degradation can occur through intramolecular cyclization reactions.

Diketopiperazine (DKP) Formation: This involves the intramolecular aminolysis by the N-terminal amino group attacking the peptide bond between the second and third residues. nih.gov This reaction cleaves the first two amino acids from the peptide, releasing them as a cyclic dipeptide, or diketopiperazine. sigmaaldrich.compeptide.com For this compound, this would involve the N-terminal amine of Valine attacking the Glu-Pro peptide bond, resulting in the formation of cyclo(Val-Glu) and the truncated peptide Pro-Ile-Pro-Tyr. nih.govacs.org The rate of DKP formation is highly dependent on the first two amino acids; sequences with proline at the second position are particularly prone to this reaction. nih.govresearchgate.net While this peptide has Glu at the second position, DKP formation is still a potential degradation pathway, especially in solution and at elevated temperatures. nih.govacs.org

Pyroglutamic Acid Formation: This reaction occurs when glutamine (Gln) is at the N-terminus of a peptide. sigmaaldrich.com The N-terminal amine attacks the side-chain amide of Gln, forming a five-membered pyroglutamyl ring and releasing ammonia. This pathway is not relevant for this compound, as it has Valine at the N-terminus.

Enzymatic Degradation and Proteolytic Stability

The stability of this compound in a biological context is primarily determined by its resistance to proteases. The presence of two proline residues is a major determinant of its proteolytic stability. nih.govnih.gov Proline's rigid, cyclic structure restricts the conformation of the peptide backbone, making peptide bonds involving proline poor substrates for many common endopeptidases, such as trypsin and chymotrypsin, which require specific conformations for substrate binding and catalysis. pnas.org